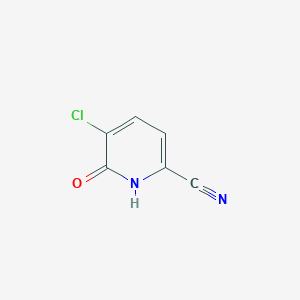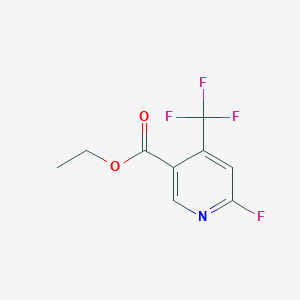
Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H9F4NO2 and a molecular weight of 251.18 g/mol It is a derivative of nicotinic acid, characterized by the presence of both fluorine and trifluoromethyl groups on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-fluoro-4-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted derivatives from nucleophilic substitution .
Applications De Recherche Scientifique
Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-fluoro-6-(trifluoromethyl)nicotinate: Similar structure but different substitution pattern.
Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate: Contains a hydroxyl group instead of a fluorine atom.
Ethyl 6-(trifluoromethyl)nicotinate: Lacks the fluorine atom at the 4-position.
Uniqueness
Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H7F4NO2 |
|---|---|
Poids moléculaire |
237.15 g/mol |
Nom IUPAC |
ethyl 6-fluoro-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7F4NO2/c1-2-16-8(15)5-4-14-7(10)3-6(5)9(11,12)13/h3-4H,2H2,1H3 |
Clé InChI |
JYDAVHBYVZECNO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(C=C1C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


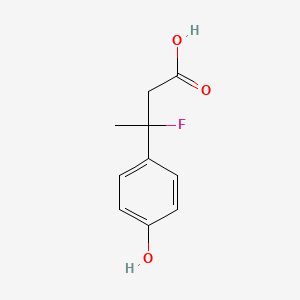

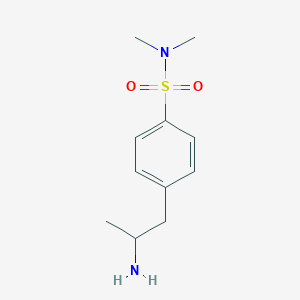

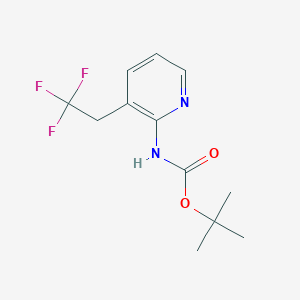
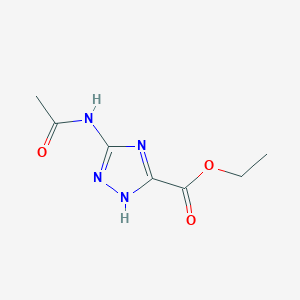



![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
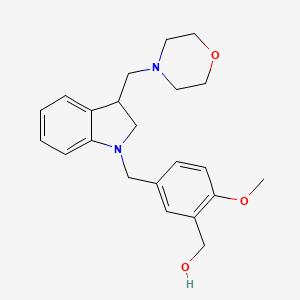
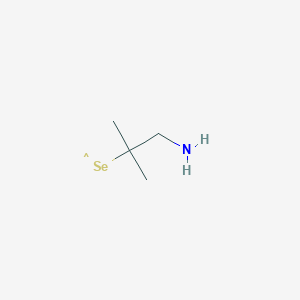
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
